molecular formula C13H9Cl2NO B15080648 2,4-Dichloro-6-phenyliminomethyl-phenol CAS No. 161696-84-0

2,4-Dichloro-6-phenyliminomethyl-phenol

Cat. No.: B15080648
CAS No.: 161696-84-0
M. Wt: 266.12 g/mol
InChI Key: KPZGIZUDIQQRIK-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-phenyliminomethyl-phenol (chemical formula: C₁₃H₉Cl₂NO) is a chlorinated phenolic compound featuring a phenyliminomethyl substituent at the 6-position and chlorine atoms at the 2- and 4-positions. This compound has garnered attention in coordination chemistry due to its ability to act as a ligand, forming complexes with transition metals. Its structure has been confirmed via crystallographic studies, with key bond angles and lengths consistent with analogous Schiff base derivatives .

Properties

CAS No.

161696-84-0

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

2,4-dichloro-6-(phenyliminomethyl)phenol

InChI

InChI=1S/C13H9Cl2NO/c14-10-6-9(13(17)12(15)7-10)8-16-11-4-2-1-3-5-11/h1-8,17H

InChI Key

KPZGIZUDIQQRIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-phenyliminomethyl-phenol typically involves the reaction of 2,4-dichlorophenol with an appropriate imine precursor. One common method is the condensation reaction between 2,4-dichlorophenol and benzylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-phenyliminomethyl-phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-6-phenyliminomethyl-phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-phenyliminomethyl-phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the imine group can interact with nucleophilic sites on enzymes. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Chlorinated Phenols

(a) 4-Amino-2,6-dichlorophenol (C₆H₅Cl₂NO)
  • Structural Features: Replaces the phenyliminomethyl group with an amino (-NH₂) group at the 4-position.
  • Properties: The amino group enhances solubility in polar solvents compared to the hydrophobic phenylimino group in the target compound. It also exhibits distinct reactivity in electrophilic substitution reactions due to the electron-donating nature of -NH₂ .
  • Applications : Primarily used in synthetic organic chemistry as an intermediate for dyes and pharmaceuticals.
(b) (E)-2,4-Dichloro-6-{1-[(2-chloroethyl)imino]ethyl}phenol (C₁₀H₁₀Cl₃NO)
  • Structural Features: Features a chloroethylimino substituent instead of phenylimino.
  • Properties: The additional chlorine atom increases molecular polarity, leading to higher melting points (observed in crystallographic data) compared to the phenylimino derivative. This compound also shows stronger metal-binding affinity due to the electron-withdrawing chloroethyl group .
(c) 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol (C₁₆H₁₇NO₂)
  • Structural Features : Substitutes the 2-chloro group with an ethoxy (-OCH₂CH₃) group.
  • Properties : The ethoxy group reduces electrophilicity at the aromatic ring, making this compound less reactive in halogenation reactions. However, it exhibits improved thermal stability, as evidenced by thermogravimetric analysis (TGA) data .

Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties/Applications
2,4-Dichloro-6-phenyliminomethyl-phenol C₁₃H₉Cl₂NO -Cl (2,4), -C₆H₅N=CH- (6) 274.12 g/mol Metal coordination, moderate solubility in DMSO
4-Amino-2,6-dichlorophenol C₆H₅Cl₂NO -Cl (2,6), -NH₂ (4) 178.02 g/mol Dye intermediate, high aqueous solubility
2-Ethoxy-6-[(4-methylphenyl)imino]phenol C₁₆H₁₇NO₂ -OCH₂CH₃ (2), -C₆H₄(CH₃)N=CH- (6) 263.31 g/mol Thermal stability, low reactivity in halogenation
2-Chloro-4-nonylphenol C₁₅H₂₃ClO -Cl (2), -C₉H₁₉ (4) 254.79 g/mol Surfactant applications, high hydrophobicity

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